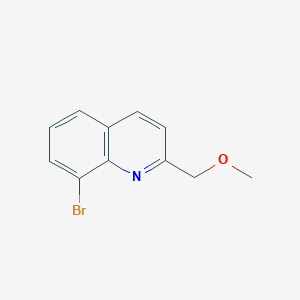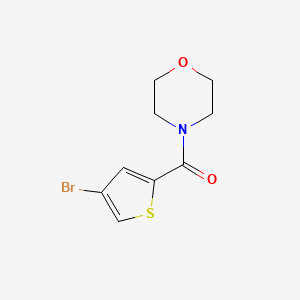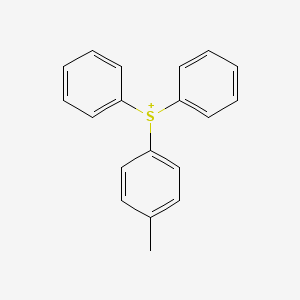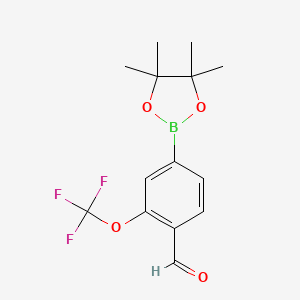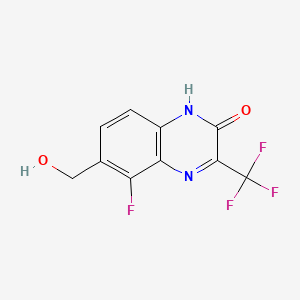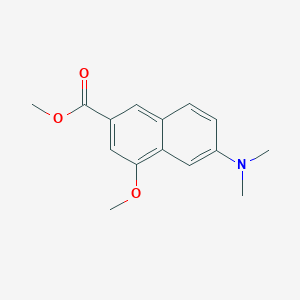![molecular formula C22H24N4O3S B13929983 3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- is a complex organic compound with the molecular formula C22H24N4O3S and a molecular weight of 424.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common approach is to start with thiophene-3-carboxylic acid, which undergoes amide formation with appropriate amines under conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LAH in dry ether under reflux conditions.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide group results in the corresponding amine.
Scientific Research Applications
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar core structure but fewer substituents.
2-Amino-N-methylthiophene-3-carboxamide: Another related compound with a different substitution pattern.
Uniqueness
3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]- stands out due to its complex structure, which provides unique chemical properties and potential for diverse applications. Its combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[2-[2-[benzyl(methyl)amino]ethoxy]phenyl]-2-(carbamoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C22H24N4O3S/c1-26(14-15-7-3-2-4-8-15)11-12-29-18-10-6-5-9-16(18)19-13-17(20(23)27)21(30-19)25-22(24)28/h2-10,13H,11-12,14H2,1H3,(H2,23,27)(H3,24,25,28) |
InChI Key |
OVDHWXOTDVDEFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


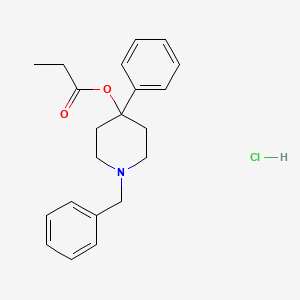

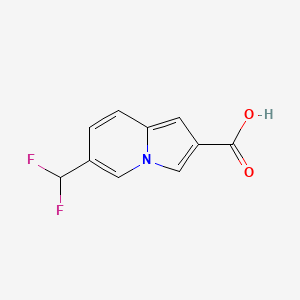
![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

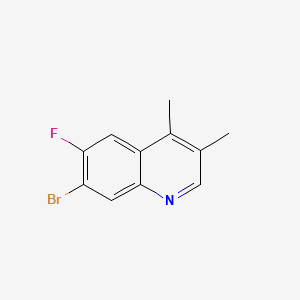
![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
